molecular formula C18H18F2N2O3S B2445441 N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-difluorobenzamide CAS No. 954640-47-2

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-difluorobenzamide

Cat. No. B2445441
CAS RN: 954640-47-2
M. Wt: 380.41
InChI Key: GEJMQZFMBUFBBV-UHFFFAOYSA-N
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Description

The compound contains a sulfonyl group (R−S(=O)2−NR2), which is an organosulfur group consisting of a sulfonyl group (O=S=O) connected to an amine group (−NH2) . Sulfonyl groups are typically unreactive and are found in many important drugs .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, sulfonamides undergo a variety of acid-base reactions .

Scientific Research Applications

Inhibitory Properties

Research has indicated that compounds related to N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-difluorobenzamide demonstrate significant inhibitory properties. For instance, studies on 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines have shown high potency and selectivity in inhibiting phenylethanolamine N-methyltransferase (PNMT), with predictions of blood-brain barrier penetration (Grunewald et al., 2005).

Broad-Spectrum Antibacterial Properties

Isothiazoloquinolone, which shares a structural similarity with the compound , has been reported to be a potent broad-spectrum antibacterial agent, effective against resistant organisms like MRSA. This suggests potential applications in the development of new antibacterial drugs (Hashimoto et al., 2007).

Role in Chemical Synthesis

In chemical synthesis, derivatives of tetrahydroisoquinoline, similar to the compound , have been employed in various reactions. For example, studies have explored the use of N-sulfonyl-4-(2-(ethynyl)aryl)-1,2,3-triazoles in silver catalysis to produce functionalized isoquinolines (Yang et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical system the compound is interacting with. Many drugs containing the sulfonamide group have various mechanisms of action .

Future Directions

The future directions in the study of this compound would depend on its potential applications. Given its sulfonyl group, it could be of interest in the development of new drugs .

properties

IUPAC Name

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-3,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O3S/c1-2-26(24,25)22-8-7-12-3-5-15(9-14(12)11-22)21-18(23)13-4-6-16(19)17(20)10-13/h3-6,9-10H,2,7-8,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJMQZFMBUFBBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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